rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
rac-(1R,2R,4S)-2-phenylbicyclo[221]heptane-2-carboxylic acid is a chiral compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, followed by various functional group transformations. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic core, which is then functionalized to introduce the phenyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S,6S)-2’,5’-dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-6-carboxylic acid
- rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific structural features, such as the phenyl group and the bicyclic core. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14-/m0/s1 |
InChI Key |
FODOCVXEWGKNJA-SUHUHFCYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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